molecular formula C20H26N2O4S B346611 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 694507-69-2

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B346611
CAS No.: 694507-69-2
M. Wt: 390.5g/mol
InChI Key: VQFAMLPJUGAJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a sulfonamide-substituted piperazine derivative characterized by a 2-methoxy-4,5-dimethylphenyl sulfonyl group at position 1 and a 2-methoxyphenyl group at position 4 of the piperazine ring. Its molecular formula is C₂₁H₂₇N₃O₄S, with a molecular weight of 425.53 g/mol. The compound is synthesized via multi-step reactions, including reductive amination and microwave-assisted hydrolysis. Key intermediates such as ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate are prepared using NaBH₃CN as a reducing agent, followed by hydrolysis under microwave conditions (180°C, 300 W) to yield the final product .

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15-13-19(26-4)20(14-16(15)2)27(23,24)22-11-9-21(10-12-22)17-7-5-6-8-18(17)25-3/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFAMLPJUGAJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperazine Core

The piperazine ring is typically synthesized via cyclization of ethylenediamine derivatives or reductive amination. A notable method involves reacting ethylenediamine with diethylene glycol under acidic catalysis (e.g., sulfuric acid) at 120–140°C for 12–24 hours. This produces the unsubstituted piperazine core, which is subsequently functionalized.

Sulfonylation Reaction

Introduction of the 2-methoxy-4,5-dimethylphenylsulfonyl group is achieved through nucleophilic substitution. Piperazine reacts with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in dichloromethane or tetrahydrofuran (THF) at 0–25°C, using triethylamine or potassium carbonate as a base to neutralize HCl byproducts. Yields range from 70% to 85%, depending on stoichiometry and solvent choice.

Table 1: Sulfonylation Reaction Conditions

ParameterTypical RangeOptimal Conditions
SolventTHF, DCMTHF
BaseEt₃N, K₂CO₃K₂CO₃
Temperature0–25°C10°C
Reaction Time4–8 hours6 hours

Coupling with the 2-Methoxyphenyl Group

The final step involves coupling the sulfonylated piperazine with 2-methoxyphenylboronic acid via Suzuki-Miyaura cross-coupling. Palladium catalysts such as Pd(PPh₃)₄ (1–2 mol%) and bases like Cs₂CO₃ are employed in a mixture of dioxane and water at 80–100°C. Alternatively, Ullmann-type couplings using copper catalysts have been reported, though with lower efficiency.

Table 2: Coupling Reaction Parameters

ParameterSuzuki-MiyauraUllmann Coupling
CatalystPd(PPh₃)₄CuI
BaseCs₂CO₃K₃PO₄
SolventDioxane/H₂ODMF
Yield75–90%50–65%

Comparative Analysis of Methodologies

Transition metal-catalyzed methods (e.g., Suzuki-Miyaura) generally outperform Ullmann couplings in terms of yield and selectivity. However, metal-free approaches using strong bases (e.g., NaOH in DMSO) have emerged as cost-effective alternatives, achieving yields up to 78%. These methods avoid palladium residues, which is critical for pharmaceutical applications.

Optimization Strategies and Reaction Conditions

  • Solvent Selection : Polar aprotic solvents (THF, DMF) enhance reaction rates but may require higher temperatures.

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 0.5 mol% with microwave irradiation (100°C, 30 min) maintains yields >80% while lowering costs.

  • Purification : Column chromatography using silica gel (ethyl acetate/hexane, 1:3) effectively isolates the target compound with >95% purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s sulfonyl and methoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine

  • Molecular Formula : C₁₉H₂₂Cl₂N₂O₃S
  • Key Features : Replaces the 2-methoxyphenyl group with a 2,5-dichlorophenyl group and modifies the sulfonyl substituent to a 5-methoxy-2,4-dimethylphenyl group.

Ethyl 4-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate

  • Molecular Formula : C₁₆H₂₄N₂O₅S
  • Key Features : Incorporates an ethyl carboxylate group at position 1, altering electronic and steric properties compared to the parent compound.
  • Synthetic Utility : Serves as a precursor in the synthesis of more complex sulfonylpiperazine derivatives, highlighting the versatility of this scaffold .

Functional Analogues with (2-Methoxyphenyl)piperazine Substituents

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine

  • Biological Activity: Exhibits high affinity for dopamine D₂ receptors (Ki < 50 nM), attributed to the nitrobenzyl-piperidine extension.

p-MPPI and p-MPPF (Serotonin 5-HT₁ₐ Antagonists)

  • Structures :
    • p-MPPI : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine
    • p-MPPF : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine
  • Activity : Both compounds antagonize 5-HT₁ₐ receptors in vivo (ID₅₀ = 3–5 mg/kg) and lack partial agonist activity, unlike simpler (2-methoxyphenyl)piperazines. Their iodinated/fluorinated aromatic extensions enhance receptor specificity .

Receptor Binding Profiles

Compound Primary Target Affinity (Ki or IC₅₀) Key Structural Determinants
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine Not explicitly reported N/A Sulfonyl group; dual methoxy substituents
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Dopamine D₂ receptor < 50 nM Nitrobenzyl-piperidine extension
p-MPPI/p-MPPF Serotonin 5-HT₁ₐ ID₅₀ = 3–5 mg/kg (in vivo) Iodo/fluoro-benzamido side chain
1-(2-Methoxyphenyl)piperazine derivatives (e.g., compound 2 in ) Antibacterial agents MIC = 2–8 µg/mL Cinnamyl or chlorophenyl substituents

Functional Outcomes

  • Dopaminergic Activity : The nitrobenzyl-piperidine analogue () demonstrates superior D₂ receptor affinity compared to sulfonylpiperazines, likely due to enhanced hydrophobic interactions in the receptor pocket.
  • Serotonergic Modulation : p-MPPI/p-MPPF () show competitive antagonism at 5-HT₁ₐ receptors, while simpler (2-methoxyphenyl)piperazines (e.g., ) exhibit variable effects on sympathetic nerve activity, depending on substituents.

Key Research Findings

Synthetic Flexibility : Microwave-assisted hydrolysis () significantly improves the yield of sulfonylpiperazine intermediates compared to conventional methods.

Structure-Activity Relationships (SAR) :

  • Nitro Groups : Enhance dopamine D₂ affinity (e.g., ).
  • Halogenation (I/F) : Increases 5-HT₁ₐ receptor specificity ().
  • Sulfonyl vs. Carboxylate : Sulfonyl groups favor metabolic stability but reduce receptor specificity compared to carboxylate derivatives ().

Therapeutic Potential: Sulfonylpiperazines are understudied in antimicrobial contexts, whereas their dopaminergic and serotonergic analogues show promise in neurological disorders .

Biological Activity

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S with a molecular weight of 358.43 g/mol. Its structure includes a piperazine ring substituted with a sulfonyl group and methoxy-dimethylphenyl moieties, which may influence its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Piperazine derivatives are known to exhibit diverse pharmacological effects, such as:

  • Acetylcholinesterase Inhibition : Some studies indicate that piperazine derivatives can inhibit human acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer’s .
  • Dopamine Receptor Modulation : The compound may interact with dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neuropsychiatric disorders .

In Vitro Studies

Recent research has demonstrated the potential of this compound in various biological assays:

  • Antimicrobial Activity : A study assessed the antimicrobial properties of piperazine derivatives, revealing that compounds with similar structures exhibited significant activity against various bacterial strains .
  • Neuroprotective Effects : In vivo studies indicated that related piperazine compounds could protect dopaminergic neurons from degeneration, suggesting a potential role in neuroprotection .
  • Binding Affinity : Molecular docking studies have shown that piperazine derivatives can bind effectively to the active sites of enzymes involved in neurological pathways, which may enhance their therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionInhibits enzyme activity linked to Alzheimer's disease
Antimicrobial ActivityEffective against various bacterial strains
Neuroprotective EffectsProtects dopaminergic neurons from degeneration

Table 2: Structure-Activity Relationships

Compound IDStructure DescriptionBiological Activity
Compound 11-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-piperazineAcetylcholinesterase inhibitor
Compound 2Similar piperazine derivativeAntimicrobial

Case Studies

  • Case Study on Neuroprotection : A study involving the administration of a related piperazine compound demonstrated significant neuroprotective effects in animal models of Parkinson's disease. The compound was found to reduce neuronal loss and improve motor function scores .
  • Clinical Relevance : The synthesis and evaluation of piperazine derivatives have been linked to advancements in drug development for psychiatric disorders. The structure-activity relationship (SAR) studies suggest modifications that enhance receptor selectivity and potency .

Q & A

Q. What are the recommended synthetic routes for 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the piperazine core via nucleophilic substitution or reductive amination. For example, coupling 2-methoxyphenylpiperazine with sulfonyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Sulfonylation using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. This step requires anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields pure product. Typical yields range from 39% to 92% for structurally related piperazine derivatives .

Q. How should researchers characterize this compound?

Methodological Answer: Key characterization techniques include:

  • Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 2-methoxyphenyl and sulfonyl regions) .
    • LC-MS (Ascentis® Express C18 column) for molecular weight verification and purity assessment .
  • Chromatography:
    • TLC (Rf values ~0.39–0.44 in ethyl acetate/hexane) to monitor reaction progress .
  • Physical Properties: Melting point determination (e.g., 153–165°C for analogs) and elemental analysis (C, H, N, S) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for sulfonylation steps due to toxic fumes .
  • Hazard Mitigation:
    • Skin/eye contact: Immediate rinsing with water for 15+ minutes .
    • Storage: Inert atmosphere, away from oxidizers (e.g., peroxides) to prevent decomposition .
  • Disposal: Follow EPA guidelines for halogenated waste (if applicable) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Methodological Answer:

  • Substituent Effects:
    • Methoxy groups enhance lipophilicity, affecting membrane permeability. For example, 4-methoxyphenyl analogs show improved enzyme inhibition compared to unsubstituted derivatives .
    • Sulfonyl groups increase electrophilicity, potentially enhancing receptor binding (e.g., kinase or carbonic anhydrase inhibition) .
  • SAR Studies:
    • Replace methoxy with halogen (e.g., Cl/F) to study steric/electronic effects.
    • Modify the piperazine ring with alkyl chains to assess conformational flexibility .

Q. What advanced analytical methods resolve stability and degradation products?

Methodological Answer:

  • Stability Studies:
    • Forced Degradation: Expose to heat (40–60°C), UV light, and acidic/alkaline conditions. Monitor via HPLC-PDA .
    • Degradation Products: LC-QTOF-MS identifies sulfonic acid derivatives under oxidative stress .
  • Kinetic Analysis: Use Arrhenius plots to predict shelf-life at 25°C .

Q. How to address contradictions in reported synthetic yields?

Methodological Answer:

  • Parameter Optimization:
    • Vary solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N) to improve reproducibility.
    • Example: THF increases yield by 15% in sulfonylation vs. DMF .
  • Catalyst Screening: Pd/C or Ni catalysts for reductive amination steps .

Q. What computational tools predict synthetic feasibility?

Methodological Answer:

  • Retrosynthetic Analysis: Use Pistachio/BKMS_METABOLIC databases to prioritize routes with high plausibility scores (>0.8) .
  • DFT Calculations: Optimize transition states for sulfonylation steps (e.g., B3LYP/6-31G* basis set) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.